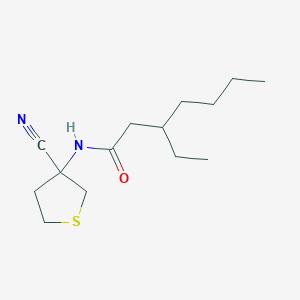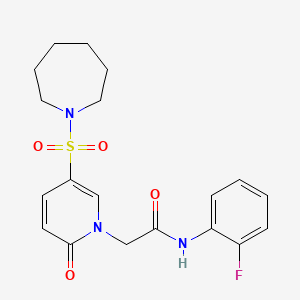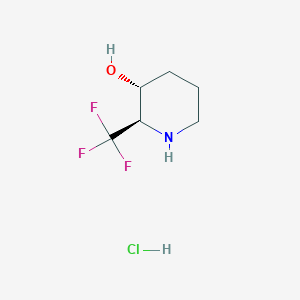amine hydrochloride CAS No. 1050167-71-9](/img/structure/B2984166.png)
[(2-Chlorophenyl)methyl](prop-2-yn-1-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chlorophenyl)methylamine hydrochloride” is a chemical compound that belongs to the class of propargylamines . Propargylamines are versatile compounds with numerous applications, particularly in the pharmaceutical and biological fields .
Synthesis Analysis
The synthesis of propargylamines, such as “(2-Chlorophenyl)methylamine hydrochloride”, often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction typically occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)methylamine hydrochloride” is characterized by the presence of a propargylamine group, which is a prop-2-yn-1-yl attached to an amine . The compound also contains a 2-chlorophenylmethyl group .Chemical Reactions Analysis
The chemical reactions involving “(2-Chlorophenyl)methylamine hydrochloride” are typically characterized by the reactivity of the propargylamine group . This group can participate in various reactions, including A3 and KA2 coupling reactions .Scientific Research Applications
Identification and Derivatization of Cathinones
A study explored the identification of novel hydrochloride salts of cathinones, examining their properties through spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction. This research highlights the potential use of derivatization reactions for identifying cathinones, contributing to the broader field of forensic science and chemical analysis (Nycz et al., 2016).
Corrosion Inhibition for Mild Steel
Another study synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, to investigate their corrosion inhibition performances on mild steel in HCl medium. The research demonstrates the protective capabilities of these compounds against corrosion, pointing towards their applications in materials science and engineering (Boughoues et al., 2020).
Responsive DNA-Binding Polymers
Research into cationic polythiophenes has yielded a water-soluble derivative that binds DNA and forms polyplexes, indicating its potential as a theranostic gene delivery vehicle. This study opens avenues for the development of novel gene delivery systems and the therapeutic applications of such polymers (Carreon et al., 2014).
Synthesis and Molecular Studies
A novel compound with a 2-chlorophenyl component was synthesized, and its crystal structure and molecular properties were analyzed through X-ray crystallography and DFT methods. The research provides insights into the molecular geometry, electronic structure, and potential applications of such compounds in materials science and molecular engineering (Fatma et al., 2017).
Mechanism of Action
Target of Action
Propargylamine derivatives, such as pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (mao), specifically the mao-b isoform . These compounds are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Mode of Action
Propargylamine derivatives like pargyline act as irreversible selective mao-b inhibitors . They bind to the MAO-B enzyme and inhibit its activity, reducing the breakdown of monoamine neurotransmitters in the brain .
Biochemical Pathways
By inhibiting mao-b, propargylamine derivatives can increase the levels of monoamine neurotransmitters in the brain, affecting various neurological pathways .
Result of Action
Propargylamine derivatives like pargyline and selegiline have been found to have an antiapoptotic function, making them useful for symptomatic and neuroprotective treatment .
Future Directions
The future directions for “(2-Chlorophenyl)methylamine hydrochloride” and similar compounds likely involve further exploration of their pharmaceutical and biological applications . Their potential in treating neurodegenerative disorders and other diseases presents promising avenues for future research .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h1,3-6,12H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKDGRGUIDLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CC=C1Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)




![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid](/img/structure/B2984095.png)

![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)
methanone](/img/structure/B2984103.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
